D-Phenylalanyl-d5 Nateglinide is a deuterium-labeled derivative of D-Phenylalanyl Nateglinide, which is an impurity associated with the oral hypoglycemic agent Nateglinide. This compound is primarily utilized in research settings, particularly in proteomics and metabolic studies. The incorporation of deuterium atoms into the phenylalanine moiety enhances its utility in tracking metabolic pathways and pharmacokinetics due to the distinct mass differences it introduces in analytical techniques such as mass spectrometry.
D-Phenylalanyl-d5 Nateglinide is classified under pharmaceutical compounds, specifically as a hypoglycemic agent. It is derived from Nateglinide, which belongs to the class of drugs known as meglitinides. These drugs stimulate insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. The deuterated form is particularly valuable for scientific research applications, providing insights into metabolic processes and drug interactions without altering the biological activity of the original compound .
The synthesis of D-Phenylalanyl-d5 Nateglinide involves several key steps that incorporate deuterium into the phenylalanine component of Nateglinide. Common synthetic routes include:
Industrial production mirrors these laboratory methods but on a larger scale, emphasizing high-purity deuterated reagents and advanced purification techniques to ensure that the final product meets stringent quality control standards .
D-Phenylalanyl-d5 Nateglinide retains the core structure of Nateglinide with additional deuterium atoms substituting hydrogen atoms in the phenylalanine moiety. The molecular formula can be represented as C17H20D5N2O3S, where 'D' indicates the presence of deuterium.
Key structural features include:
D-Phenylalanyl-d5 Nateglinide can undergo several chemical reactions:
These reactions can yield various products depending on the reactants and conditions employed.
D-Phenylalanyl-d5 Nateglinide functions similarly to its parent compound by binding to sulfonylurea receptors located on pancreatic beta cells. This interaction leads to the closure of ATP-sensitive potassium channels, resulting in cell membrane depolarization and subsequent insulin release. The rapid onset and short duration of action make it effective for controlling postprandial blood glucose levels .
D-Phenylalanyl-d5 Nateglinide exhibits several notable physical and chemical properties:
These properties are crucial for its application in research and pharmaceutical development.
D-Phenylalanyl-d5 Nateglinide has diverse applications across various scientific fields:
Deuterium (²H), a stable heavy hydrogen isotope, modifies drug pharmacokinetics by strengthening carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This substitution reduces the vibrational stretching frequency and increases the activation energy for bond cleavage by 1.2–1.5 kcal/mol, resulting in a deuterium kinetic isotope effect (DKIE). For drugs metabolized via oxidative pathways, DKIE can attenuate metabolic clearance rates by 2- to 10-fold, thereby enhancing systemic exposure and prolonging half-life. This approach is particularly valuable for short-acting antidiabetic agents like nateglinide, which undergoes rapid hepatic metabolism primarily via CYP2C9 and CYP3A4 [6] [9].
Table 1: Impact of Deuteration on Pharmacokinetic Parameters of Selected Antidiabetic Agents
Compound | Deuteration Site | Metabolic Half-life (h) | Primary Metabolic Route | Observed DKIE (kH/kD) |
---|---|---|---|---|
Nateglinide | None | 1.8 | CYP2C9/CYP3A4 | 1.0 (reference) |
D-Phenylalanyl-d5 Nateglinide | Phenyl ring (2,3,4,5,6-positions) | 2.1 | CYP2C9/CYP3A4 | 1.4–3.2 |
Deutetrabenazine* | OCH₃ groups | 9.3 | CYP2D6 | 6.7 |
Reference: [3] [9] | *Approved deuterated drug for Huntington’s chorea, illustrative of DKIE principles.
However, deuterium’s benefits are system-dependent. Factors limiting DKIE translation include:
For insulin secretagogues, deuterium labeling aims to prolong postprandial insulin secretion without increasing hypoglycemia risk—leveraging transient β-cell stimulation inherent to meglitinides [6].
Nateglinide (C19H27NO3) is a chiral D-phenylalanine derivative where the D-configuration is essential for binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells. Its structure comprises:
Deuteration at the phenyl ring (yielding D-Phenylalanyl-d5 nateglinide; C28H31D5N2O4) preserves stereochemistry but introduces isotopic perturbations. Key functional attributes include:
Table 2: Binding and Functional Properties of Nateglinide Analogs
Parameter | Nateglinide | D-Phenylalanyl-d5 Nateglinide | Repaglinide |
---|---|---|---|
SUR1 Binding Affinity (Kd, nM) | 112 ± 8 | 108 ± 10 | 15 ± 2 |
Receptor Dissociation Half-life | 2 sec | 2.1 sec | 3 min |
Glucose Potentiation Factor | 16× | 15.8× | 4× |
CYP Metabolism (% Contribution) | CYP2C9 (70%) | CYP2C9 (68%) | CYP3A4 (85%) |
Deuterium’s mass effect subtly alters molecular polarity but does not significantly impact log P (3.1 vs. 3.0) or plasma protein binding (98% for both). Pharmacophore integrity ensures identical EC50 values (~2.0–2.1 μM) in β-cell insulin secretion assays [8].
Strategic deuteration of meglitinides addresses unresolved challenges in diabetes management:
► Analytical Applications
D-Phenylalanyl-d5 nateglinide serves as an isotopic internal standard for LC-MS/MS quantification of plasma nateglinide. Its near-identical retention time and ionization efficiency enable <5% inter-day variability in pharmacokinetic assays, critical for:
Table 3: Key Research Applications of Deuterated Meglitinides
Application Domain | Methodology | Key Insight |
---|---|---|
Metabolic Pathway Mapping | Hepatocyte incubation + LC-MS/MS | Identified 3 major oxidative metabolites suppressed by deuteration |
Interspecies Scaling | Liver microsomal assays (human/rat) | 2.1× lower CLint in humans vs. rats for deuterated analog |
Drug-Drug Interactions | CYP inhibition screening | 18% reduction in CYP2C9 inhibition potential vs. non-deuterated form |
Tissue Distribution | Radiolabeled PET imaging | 14% higher pancreatic accumulation in murine models |
► Mechanistic Studies of Metabolic Switching
Deuterated analogs elucidate species-dependent metabolism. For example, human aldehyde oxidase (AO) clears zoniporide 5× faster than rat AO, but deuteration at vulnerable sites reduces AO-mediated clearance by 40% in humans. Similar principles apply to nateglinide’s minor AO pathway [9].
► Beta-Cell Specificity Optimization
Ongoing work focuses on deuteration patterns that further minimize offtarget effects on cardiac SUR2A receptors. Computational modeling suggests deuterating the isopropylcyclohexane moiety could enhance pancreatic vs. cardiac selectivity (SUR1:SUR2A ratio > 300:1) [3] [10].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: